Cas no 870281-86-0 (2-(1S)-1-Aminoprpyl-5-fluoro-3-phenyl-4(3H)-quinazolinone)

2-(1S)-1-Aminoprpyl-5-fluoro-3-phenyl-4(3H)-quinazolinone structure
870281-86-0 structure
Nom du produit:2-(1S)-1-Aminoprpyl-5-fluoro-3-phenyl-4(3H)-quinazolinone
Numéro CAS:870281-86-0
Le MF:C17H16FN3O
Mégawatts:297.326847076416
MDL:MFCD22124614
CID:1859664
PubChem ID:59841052

2-(1S)-1-Aminoprpyl-5-fluoro-3-phenyl-4(3H)-quinazolinone Propriétés chimiques et physiques

Nom et identifiant

    • (S)-2-(1-aMinopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one
    • 2-[(1S)-1-Aminopropyl]-5-fluoro-3-phenyl-4(3H)-quinazolinone
    • CAL101 Intermediate2
    • S)-2-(1-aMinopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one
    • 4(3H)-Quinazolinone, 2-[(1S)-1-aminopropyl]-5-fluoro-3-phenyl-
    • 2-[(1S)-1-aminopropyl]-5-fluoro-3-phenyl-3,4-dihydroquinazolin-4-one
    • BNMGOWXQUZHWIO-ZDUSSCGKSA-N
    • Tube703
    • 2965AH
    • SB18153
    • EBD2713780
    • (S)-2-(1-amino-propyl)-5-fluoro-3-phenyl-3H-quinazolin-4-one
    • 2-[(1S)-1-Aminopropyl]-5-fluoro-3-phenyl-4(3H)-quinazolinone (ACI)
    • (S)-1-(5-Fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propan-1-amine
    • 2-[(1S)-1-Aminopropyl]-5-fluoro-3-phenylquinazolin-4-one
    • DB-223820
    • 2-[(1S)-1-Aminoprpyl]-5-fluoro-3-phenyl-4(3H)-quinazolinone
    • MFCD22124614
    • 870281-86-0
    • SCHEMBL356152
    • C17H16FN3O
    • F52357
    • DTXSID901186785
    • AKOS024462668
    • 2-[(1S)-1-Aminopropyl]-5-fluoro-3-phenyl-4(3H)-quinazolinone; (S)-1-(5-Fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propan-1-amine; (S)-2-(1-Aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one;
    • CS-M1256
    • AC-29966
    • [(S)-2-(1-Aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one]
    • DS-7776
    • 2-(1S)-1-Aminoprpyl-5-fluoro-3-phenyl-4(3H)-quinazolinone
    • MDL: MFCD22124614
    • Piscine à noyau: 1S/C17H16FN3O/c1-2-13(19)16-20-14-10-6-9-12(18)15(14)17(22)21(16)11-7-4-3-5-8-11/h3-10,13H,2,19H2,1H3/t13-/m0/s1
    • La clé Inchi: BNMGOWXQUZHWIO-ZDUSSCGKSA-N
    • Sourire: [C@H](C1=NC2C=CC=C(C=2C(=O)N1C1C=CC=CC=1)F)(N)CC

Propriétés calculées

  • Qualité précise: 297.12774030g/mol
  • Masse isotopique unique: 297.12774030g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 22
  • Nombre de liaisons rotatives: 3
  • Complexité: 447
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 1
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 58.7
  • Le xlogp3: 2.6

2-(1S)-1-Aminoprpyl-5-fluoro-3-phenyl-4(3H)-quinazolinone PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Ambeed
A262279-1g
(S)-2-(1-Aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one
870281-86-0 95%
1g
$55.0 2025-02-26
eNovation Chemicals LLC
D582130-25g
(S)-2-(1-aMinopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one
870281-86-0 97%
25g
$340 2024-06-05
Chemenu
CM128235-1g
(S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one
870281-86-0 95%
1g
$74 2021-08-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S891217-250mg
(S)-2-(1-Aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one
870281-86-0 ≥95%
250mg
¥581.40 2022-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S891217-100mg
(S)-2-(1-Aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one
870281-86-0 ≥95%
100mg
¥348.30 2022-08-31
eNovation Chemicals LLC
D582130-5g
(S)-2-(1-aMinopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one
870281-86-0 97%
5g
$200 2024-06-05
TRC
A628755-500mg
2-[(1S)-1-Aminoprpyl]-5-fluoro-3-phenyl-4(3H)-quinazolinone
870281-86-0
500mg
$ 150.00 2023-04-19
TRC
A628755-2.5g
2-[(1S)-1-Aminoprpyl]-5-fluoro-3-phenyl-4(3H)-quinazolinone
870281-86-0
2.5g
$ 316.00 2023-04-19
TRC
A628755-5g
2-[(1S)-1-Aminoprpyl]-5-fluoro-3-phenyl-4(3H)-quinazolinone
870281-86-0
5g
$ 488.00 2023-04-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S891217-1g
(S)-2-(1-Aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one
870281-86-0 ≥95%
1g
¥1,745.10 2022-08-31

2-(1S)-1-Aminoprpyl-5-fluoro-3-phenyl-4(3H)-quinazolinone Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  30 min, rt; 2 h, rt
2.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water ;  6 °C → 24 °C; 30 min, 24 °C
2.2 Reagents: Water
3.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  5 h, 85 °C
3.2 Reagents: Triethylamine Solvents: Dichloromethane ;  10 °C; 3 h, rt
4.1 Reagents: Acetic acid ,  Zinc ;  35 °C; 3 h, rt
5.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 1 h, rt
Référence
Synthesis and evaluation of a novel heterocyclic compound against pediatric hepatoblastoma cells
Cai, Duo-Te; et al, Latin American Journal of Pharmacy, 2017, 36(10), 2022-2027

Méthode de production 2

Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water ;  6 °C → 24 °C; 30 min, 24 °C
1.2 Reagents: Water
2.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  5 h, 85 °C
2.2 Reagents: Triethylamine Solvents: Dichloromethane ;  10 °C; 3 h, rt
3.1 Reagents: Acetic acid ,  Zinc ;  35 °C; 3 h, rt
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 1 h, rt
Référence
Synthesis and evaluation of a novel heterocyclic compound against pediatric hepatoblastoma cells
Cai, Duo-Te; et al, Latin American Journal of Pharmacy, 2017, 36(10), 2022-2027

Méthode de production 3

Conditions de réaction
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  30 min, rt; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water ;  6 °C → 24 °C; 30 min, 24 °C
1.3 Reagents: Water
2.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  5 h, 85 °C
2.2 Reagents: Triethylamine Solvents: Dichloromethane ;  10 °C; 3 h, rt
3.1 Reagents: Acetic acid ,  Zinc ;  35 °C; 3 h, rt
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 1 h, rt
Référence
Synthesis and evaluation of a novel heterocyclic compound against pediatric hepatoblastoma cells
Cai, Duo-Te; et al, Latin American Journal of Pharmacy, 2017, 36(10), 2022-2027

Méthode de production 4

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  rt; 1.5 h, reflux; reflux → rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 2 h, rt
2.1 Reagents: Zinc Solvents: Acetic acid ;  5 h, rt
2.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 2 h, rt
Référence
Study on synthesis of antitumor drug idelalisib
Zhang, Bao-yin; et al, Zhongguo Yaowu Huaxue Zazhi, 2016, 26(3), 182-184

Méthode de production 5

Conditions de réaction
1.1 Reagents: Hexamethyldisilazane Catalysts: Iodine Solvents: Dichloromethane ;  1 h, rt; 9 h, rt
1.2 Reagents: Sodium sulfite Solvents: Water ;  0 °C; 50 min, 25 °C
Référence
A Novel Method of Preparing (S)-5-Fluoro-3-phenyl-2-[1-(9H-purin-6-ylamino)propyl]-3H-quinazolin-4-one
Liu, Jian; et al, Organic Preparations and Procedures International, 2016, 48(4), 337-341

Méthode de production 6

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 5 bar, rt
2.1 Reagents: Isobutyl chloroformate Solvents: Tetrahydrofuran ,  N-Methyl-2-pyrrolidone ;  -15 °C; 2 h, -10 °C
2.2 0.5 h, -10 °C; overnight, 60 °C
3.1 Reagents: Hexamethyldisilazane Catalysts: Iodine Solvents: Dichloromethane ;  1 h, rt; 9 h, rt
3.2 Reagents: Sodium sulfite Solvents: Water ;  0 °C; 50 min, 25 °C
Référence
A Novel Method of Preparing (S)-5-Fluoro-3-phenyl-2-[1-(9H-purin-6-ylamino)propyl]-3H-quinazolin-4-one
Liu, Jian; et al, Organic Preparations and Procedures International, 2016, 48(4), 337-341

Méthode de production 7

Conditions de réaction
1.1 Reagents: Zinc Solvents: Acetic acid ;  5 h, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 2 h, rt
Référence
Study on synthesis of antitumor drug idelalisib
Zhang, Bao-yin; et al, Zhongguo Yaowu Huaxue Zazhi, 2016, 26(3), 182-184

Méthode de production 8

Conditions de réaction
1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ,  Dichloromethane ;  2 h, rt
1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  6 °C; > 25 °C; 30 min, rt
2.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  rt; 1.5 h, reflux; reflux → rt
2.2 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 2 h, rt
3.1 Reagents: Zinc Solvents: Acetic acid ;  5 h, rt
3.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 2 h, rt
Référence
Study on synthesis of antitumor drug idelalisib
Zhang, Bao-yin; et al, Zhongguo Yaowu Huaxue Zazhi, 2016, 26(3), 182-184

Méthode de production 9

Conditions de réaction
1.1 Reagents: Pyridine ,  Diphenyl phosphite ;  2 h, 40 °C
1.2 16 h, 50 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  3 h, rt
Référence
Discovery of a Phosphoinositide 3-Kinase (PI3K) β/δ Inhibitor for the Treatment of Phosphatase and Tensin Homolog (PTEN) Deficient Tumors: Building PI3Kβ Potency in a PI3Kδ-Selective Template by Targeting Nonconserved Asp856
Perreault, Stephane ; et al, Journal of Medicinal Chemistry, 2017, 60(4), 1555-1567

2-(1S)-1-Aminoprpyl-5-fluoro-3-phenyl-4(3H)-quinazolinone Raw materials

2-(1S)-1-Aminoprpyl-5-fluoro-3-phenyl-4(3H)-quinazolinone Preparation Products

Articles recommandés

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:870281-86-0)2-(1S)-1-Aminoprpyl-5-fluoro-3-phenyl-4(3H)-quinazolinone
A1058777
Pureté:99%
Quantité:5g
Prix ($):167.0